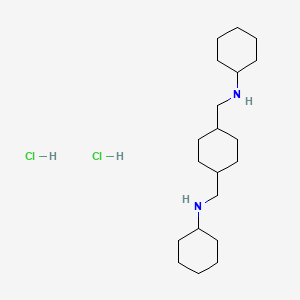![molecular formula C20H27N3O2S2 B13751592 1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its complex molecular structure, which includes a thiourea group, a tert-butylphenyl group, and a methylsulfonylamino group
Preparation Methods
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with thiourea in the presence of a base to form the intermediate 1-[(4-tert-butylphenyl)methyl]thiourea. This intermediate is then reacted with 3-methylsulfonylaminobenzyl chloride under suitable conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular structure allows it to interact with various pathways, making it a versatile agent in scientific research .
Comparison with Similar Compounds
Similar compounds to 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea include:
1-[(4-tert-Butylphenyl)methyl]thiourea: Lacks the methylsulfonylamino group, resulting in different chemical properties and applications.
3-[[(3-Methylsulfonylamino)phenyl]methyl]thiourea:
1-[(4-tert-Butylphenyl)methyl]-3-phenylthiourea: Similar structure but without the methylsulfonylamino group, leading to variations in biological activity.
The uniqueness of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H27N3O2S2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea |
InChI |
InChI=1S/C20H27N3O2S2/c1-20(2,3)17-11-9-15(10-12-17)13-21-19(26)22-14-16-7-5-6-8-18(16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26) |
InChI Key |
MOIMIASFGKXPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


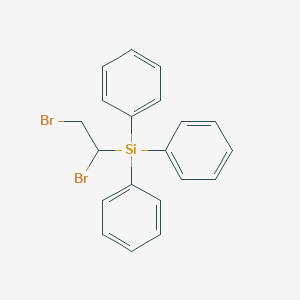
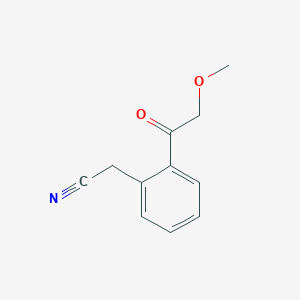
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
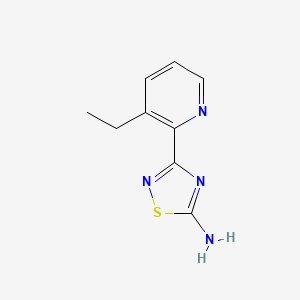

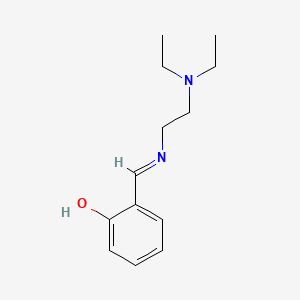
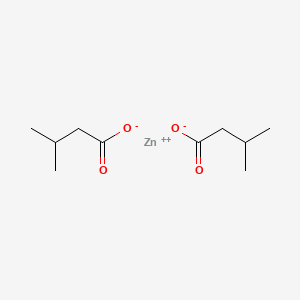



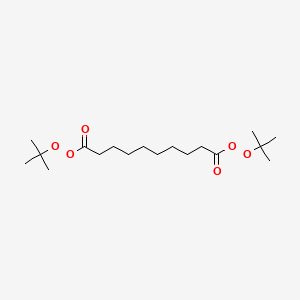
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
